molecular formula C18H19IN2 B14633889 (E)-N-(4-Iodophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine CAS No. 52807-39-3

(E)-N-(4-Iodophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine

Cat. No.: B14633889
CAS No.: 52807-39-3
M. Wt: 390.3 g/mol
InChI Key: GZGGMEGUWJXLNZ-UHFFFAOYSA-N
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Description

(E)-N-(4-Iodophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine is an organic compound that features a piperidine ring, a phenyl group, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(4-Iodophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine typically involves the following steps:

    Formation of the imine bond: This can be achieved by reacting 4-iodoaniline with benzaldehyde in the presence of an acid catalyst to form the corresponding imine.

    Introduction of the piperidine ring: The imine can then be reacted with piperidine under basic conditions to form the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperidine rings.

    Reduction: Reduction reactions can target the imine bond, converting it to an amine.

    Substitution: The iodophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Products may include oxidized derivatives of the phenyl and piperidine rings.

    Reduction: The primary amine derivative of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological conditions.

    Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action for (E)-N-(4-Iodophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine is not well-documented. it is likely to interact with molecular targets such as enzymes or receptors, influencing biological pathways. The presence of the iodophenyl group suggests potential interactions with iodine-sensitive pathways.

Comparison with Similar Compounds

  • (E)-N-(4-Bromophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine
  • (E)-N-(4-Chlorophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine
  • (E)-N-(4-Fluorophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine

Comparison:

  • Uniqueness: The iodophenyl group in (E)-N-(4-Iodophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine provides unique reactivity compared to its bromine, chlorine, and fluorine analogs. Iodine is a larger atom and more polarizable, which can influence the compound’s reactivity and interactions.
  • Reactivity: The iodophenyl group is more reactive in substitution reactions compared to bromine, chlorine, and fluorine analogs, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

52807-39-3

Molecular Formula

C18H19IN2

Molecular Weight

390.3 g/mol

IUPAC Name

N-(4-iodophenyl)-1-phenyl-1-piperidin-1-ylmethanimine

InChI

InChI=1S/C18H19IN2/c19-16-9-11-17(12-10-16)20-18(15-7-3-1-4-8-15)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-14H2

InChI Key

GZGGMEGUWJXLNZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=NC2=CC=C(C=C2)I)C3=CC=CC=C3

Origin of Product

United States

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